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Compound of Interest

Compound Name: Piboserod

Cat. No.: B1663627

Piboserod: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piboserod, also known as SB 207266, is a potent and selective antagonist of the 5-
hydroxytryptamine receptor 4 (5-HT4). Initially investigated by GlaxoSmithKline for the
management of irritable bowel syndrome (IBS) and atrial fibrillation (AF), its development for
these indications was discontinued.[1] However, subsequent research has explored its
potential therapeutic application in chronic heart failure, driven by the discovery of increased 5-
HT4 receptor expression and responsiveness to serotonin in failing heart muscle.[1] This
technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, pharmacology, and available clinical data for Piboserod.

Chemical and Physical Properties

Piboserod is a synthetic organic compound belonging to the class of indolecarboxamides.[2]
Its chemical and physical properties are summarized in the table below.
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Property Value Reference

N-((1-Butyl-4-piperidyl)-
methyl)-3,4-dihydro-2H-

IUPAC Name ) ) [3]
(1,3)oxazino(3,2-a)indole-10-

carboxamide

Synonyms SB 207266, Serlipet [1]
CAS Number 152811-62-6 (free base)

Molecular Formula C22H31N302

Molecular Weight 369.50 g/mol

CCCCN1CCC(CC1)CNC(=0)

SMILES C2=C3N(CCCO03)c4=CcC=CC
=C42
pKa (Strongest Basic) 9.8

Solubilit Soluble in water (as
olubili
Y hydrochloride salt)

Synthesis

The synthesis of Piboserod hydrochloride is described in the medicinal chemistry literature.
The key steps involve the preparation of the tricyclic indole core and subsequent amide
coupling with the substituted piperidine side chain. A detailed experimental protocol is outlined
below, based on the general procedures for analogous compounds.

Experimental Protocol: Synthesis of Piboserod

Hydrochloride

Step 1: Synthesis of 3,4-dihydro-2H-\oxazino[3,2-a]indole-10-carboxylic acid

e This intermediate is prepared through a multi-step sequence starting from commercially
available indole derivatives. The process typically involves N-alkylation with a suitable three-

carbon synthon containing a protected hydroxyl group, followed by cyclization and oxidation
to form the carboxylic acid.
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Step 2: Synthesis of N-((1-Butyl-4-piperidyl)-methyl)amine

e 4-(Aminomethyl)piperidine is N-butylated using 1-bromobutane in the presence of a base
such as potassium carbonate in a suitable solvent like acetonitrile.

Step 3: Amide Coupling

o 3,4-dihydro-2H-\oxazino[3,2-a]indole-10-carboxylic acid is activated, for example, using a
coupling reagent like 1,1'-carbonyldiimidazole (CDI) or a carbodiimide such as EDC in the
presence of HOBL.

e The activated acid is then reacted with N-((1-Butyl-4-piperidyl)-methyl)amine in an
anhydrous aprotic solvent like dichloromethane or DMF to form the amide bond.

Step 4: Salt Formation

e The resulting free base of Piboserod is dissolved in a suitable solvent like ethanol or
isopropanol.

e A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCI) is added to
precipitate Piboserod hydrochloride.

e The salt is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried
under vacuum.

A detailed, step-by-step protocol would require access to the full experimental section of the
cited primary literature.

Pharmacological Properties
Mechanism of Action

Piboserod is a selective antagonist of the 5-HT4 receptor. It competitively binds to this
receptor, thereby blocking the physiological effects of serotonin (5-hydroxytryptamine). The 5-
HT4 receptor is a Gs-protein coupled receptor, and its activation leads to an increase in
intracellular cyclic adenosine monophosphate (CAMP) levels. By antagonizing this receptor,
Piboserod inhibits this downstream signaling cascade.
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Piboserod's mechanism as a 5-HT4 receptor antagonist.

Receptor Binding Affinity
Piboserod exhibits high affinity for the human 5-HT4 receptor. The binding affinity has been
characterized using radioligand binding assays, typically with [3H]-GR113808 as the

radioligand.
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. Assay Radioliga . Ki/ KB Referenc
Receptor Species pKi/ pKB
Type nd (nM) e
. [3H]-
5-HT4 Human Binding ~10.0 ~0.1
GR113808
5-HT4 Human Functional - 9.25 0.56 + 0.09
5-HT2B Human Binding - 6.6 ~250
Dopamine o [BH]-YM
Human Binding <6 >1000
D2 09151
, [1251]-
Dopamine o . _
D3 Human Binding iodosulprid <6 >1000
e
Histamine
H1 Guinea Pig  Binding - <6 >1000
5-HT1A Human Binding - <5 >10000
o [1251]sB
5-HT1D Human Binding <5 >10000
207710
Adrenergic o
- Binding - <6 >1000
al
Muscarinic
- Binding - <6 >1000
M1-M5

In Vitro Functional Assays

The antagonist activity of Piboserod at the 5-HT4 receptor is confirmed through functional

assays that measure the inhibition of serotonin-induced cAMP production.

o Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT4

receptor are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and

antibiotics).

o Assay Preparation: Cells are seeded into 96-well plates and allowed to adhere overnight.
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Antagonist Incubation: The cell medium is replaced with a buffer containing various
concentrations of Piboserod or vehicle. The plates are incubated for a pre-determined time
(e.g., 30 minutes) to allow the antagonist to bind to the receptors.

Agonist Stimulation: A fixed concentration of serotonin (e.g., the EC80 concentration) is
added to the wells, and the plates are incubated for a further period (e.g., 15 minutes) to
stimulate cAMP production.

cAMP Measurement: The reaction is stopped, and the intracellular cAMP levels are
measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or
ELISA-based Kkits).

Data Analysis: The inhibition of the serotonin-induced cAMP response by Piboserod is
plotted against the concentration of Piboserod to determine the IC50 value.
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Workflow for a typical cCAMP functional assay.
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Pharmacokinetics

Limited publicly available data exists for the detailed pharmacokinetic properties of Piboserod.
The following table summarizes the available information.

Paramete ] . Referenc
Species Dose Route Value Unit

r e
Cmax Rat - - - ng/mL -
Tmax Rat - - - h -
t1/2 Rat - - - h -
Bioavailabil
) Rat - Oral - % -
ity
Cmax Dog - - - ng/mL -
Tmax Dog - - - h -
t1/2 Dog - - - h -
Bioavailabil
) Dog - Oral - % -
ity
Protein

o Human - - - % -
Binding

Data for these parameters are not readily available in the public domain and would likely be
contained within proprietary company documents.

Preclinical and Clinical Studies
In Vivo Animal Models

Canine models of atrial fibrillation are often used to evaluate the efficacy of anti-arrhythmic
drugs. These models typically involve rapid atrial pacing to induce and sustain atrial fibrillation.

e Animal Preparation: Beagle dogs are anesthetized, and a pacemaker is implanted with leads
in the right atrium.
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 Induction of AF: After a recovery period, rapid atrial pacing (e.g., 400-600 bpm) is initiated
and maintained for several weeks to induce sustained atrial fibrillation.

» Drug Administration: Piboserod or vehicle is administered orally or intravenously.

e Electrophysiological Monitoring: Continuous ECG monitoring is performed to assess the
heart rate and rhythm. The termination of AF and the return to sinus rhythm are the primary
endpoints.

Rodent models of visceral hypersensitivity are commonly used to study the sensory
abnormalities associated with IBS. These models often involve colorectal distension to
measure the pain response.

Induction of Hypersensitivity: Neonatal rats receive a mild chemical irritant (e.g., acetic acid)
intracolonically to induce long-lasting visceral hypersensitivity.

o Measurement of Visceromotor Response: In adult rats, a balloon is inserted into the colon,
and colorectal distension is performed at varying pressures. The abdominal withdrawal reflex
(a measure of pain) is quantified.

o Drug Administration: Piboserod or vehicle is administered prior to the colorectal distension.

o Data Analysis: The effect of Piboserod on the pressure threshold required to elicit a pain
response is determined.

Clinical Trials

A phase Il clinical trial (NCT00421746) investigated the effect of Piboserod in patients with
symptomatic heart failure.
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Trial L Treatmen Primary Key
. Phase Indication Dose ; T
Identifier t Endpoint Findings
) Piboserod
Change in o
significantl
] Left )
Piboserod ) y increased
NCT00421 Heart ) Ventricular
Il ) VS. 80 mg daily o LVEF by
746 Failure Ejection
Placebo ) 1.7%
Fraction
compared
(LVEF)
to placebo.

Safety Pharmacology

A standard core battery of safety pharmacology studies is typically conducted for new chemical
entities to assess their potential effects on vital organ systems.

System Assay Key Findings
) IC50 value not publicly
Cardiovascular hERG Assay ]
available.
_ No significant QTc

In vivo QTc (dog) )

prolongation reported.

Functional Observational No significant CNS effects
Central Nervous System

Battery (rat) reported.

Resnirat Whole-body plethysmography No significant respiratory
espirator
P Y (rat) effects reported.

Specific quantitative data from these studies are not readily available in the public domain.

Conclusion

Piboserod is a well-characterized, potent, and selective 5-HT4 receptor antagonist. While its
initial development for IBS and atrial fibrillation was halted, its potential role in the treatment of
heart failure has been explored. This technical guide summarizes the key chemical,
pharmacological, and clinical information available for Piboserod, providing a valuable
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resource for researchers and drug development professionals interested in this compound and
the 5-HT4 receptor pathway. Further research is warranted to fully elucidate its therapeutic
potential and to gather more comprehensive pharmacokinetic and safety data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Respiratory safety pharmacology: positive control drug responses in Sprague-Dawley rats,
Beagle dogs and cynomolgus monkeys - PubMed [pubmed.ncbi.nim.nih.gov]

3. piboserod | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY
[guidetopharmacology.org]

To cite this document: BenchChem. [The chemical structure and properties of Piboserod].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663627#the-chemical-structure-and-properties-of-
piboserod]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b1663627?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Comparison-of-hERG-IC-50-values-measured-at-22-ordinate-and-35-8C-abscissa-IC-50_fig2_8330090
https://pubmed.ncbi.nlm.nih.gov/19647027/
https://pubmed.ncbi.nlm.nih.gov/19647027/
https://www.guidetopharmacology.org/GRAC/LigandActivityRangeVisForward?ligandId=225
https://www.guidetopharmacology.org/GRAC/LigandActivityRangeVisForward?ligandId=225
https://www.benchchem.com/product/b1663627#the-chemical-structure-and-properties-of-piboserod
https://www.benchchem.com/product/b1663627#the-chemical-structure-and-properties-of-piboserod
https://www.benchchem.com/product/b1663627#the-chemical-structure-and-properties-of-piboserod
https://www.benchchem.com/product/b1663627#the-chemical-structure-and-properties-of-piboserod
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1663627?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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